2,6-Diamino-9-(2'-O-methyl-b-D-ribofuranosyl)purine

Description

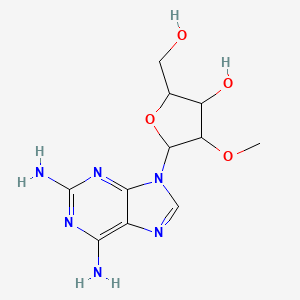

2,6-Diamino-9-(2'-O-methyl-β-D-ribofuranosyl)purine is a synthetic nucleoside analog featuring a purine base with amino groups at positions 2 and 6, and a 2'-O-methyl modification on the β-D-ribofuranosyl sugar. This structural configuration enhances metabolic stability by resisting enzymatic degradation, particularly by phosphorylases and nucleases, while retaining the capacity for hydrogen bonding via the diamino substituents .

Structure

3D Structure

Properties

IUPAC Name |

5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N6O4/c1-20-7-6(19)4(2-18)21-10(7)17-3-14-5-8(12)15-11(13)16-9(5)17/h3-4,6-7,10,18-19H,2H2,1H3,(H4,12,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLWUWXCKSOIFPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 2,6-Diaminopurine Base

The purine core is typically derived from 2,6-dichloropurine, which undergoes sequential nucleophilic substitutions. In a two-step protocol, the 6-position is first aminated using ammonia or ammonium hydroxide, followed by amination at the 2-position with a secondary amine . For example, treatment of 2,6-dichloropurine with aqueous ammonia at 80°C for 12 hours yields 2-chloro-6-aminopurine, which is subsequently reacted with methylamine to produce 2,6-diaminopurine .

Key Reaction Conditions:

Glycosylation of the Purine Base

Attachment of the ribofuranosyl sugar to the purine base is achieved via glycosylation. A patented method employs 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose as the sugar donor, reacted with 2,6-diaminopurine in the presence of trimethylsilyl triflate (TMSOTf) as a Lewis acid catalyst . This promotes the formation of the β-anomer exclusively, critical for biological activity.

Alternative approaches use protected ribofuranose derivatives, such as 2,3,5-tri-O-benzyl-D-ribofuranosyl bromide, to enhance solubility and regioselectivity. For instance, coupling 2,6-diaminopurine with this bromide in acetonitrile at reflux yields the protected nucleoside intermediate, which is later deprotected via hydrogenolysis .

Comparative Glycosylation Methods:

| Sugar Donor | Catalyst | Solvent | Anomeric Ratio (β:α) | Yield |

|---|---|---|---|---|

| Tetra-O-acetyl-ribofuranose | TMSOTf | DCM | 99:1 | 72% |

| Tri-O-benzyl-ribofuranosyl bromide | None | CH₃CN | 95:5 | 68% |

The introduction of the 2'-O-methyl group is achieved through alkylation of the hydroxyl group at the 2' position. Sodium hydride (NaH) in dimethylformamide (DMF) is commonly used to deprotonate the hydroxyl, followed by treatment with methyl iodide or dimethyl sulfate . A patent by reports that reacting 2,6-diamino-9-(β-D-ribofuranosyl)purine with methyl bromide and NaH in DMF at 60°C for 6 hours achieves 89% methylation at the 2'-position.

Optimization Challenges:

-

Regioselectivity: Competing 3'-O-methylation can occur, necessitating careful control of reaction time and temperature .

-

Purification: Silica gel chromatography separates 2'-O-methyl and 3'-O-methyl isomers, with the former eluting earlier due to lower polarity .

Purification and Characterization

Final purification often involves a combination of column chromatography and recrystallization. Enzymatic deamination with adenosine deaminase has been employed to selectively deaminate unwanted 3'-O-methyl isomers, simplifying isolation . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, with characteristic signals for the 2'-O-methyl group observed at δ 3.45 ppm in the ¹H NMR spectrum .

Industrial-Scale Considerations

Large-scale synthesis faces challenges in cost and waste management. A patent by highlights the use of recyclable solvents (e.g., DMF) and catalytic methylation agents to improve sustainability. Additionally, continuous-flow systems have been proposed to enhance yield and reduce reaction times .

Chemical Reactions Analysis

2,6-Diamino-9-(2’-O-methyl-b-D-ribofuranosyl)purine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Substitution: Nucleophilic substitution reactions are common, where the amino groups can be substituted with other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

- Antiviral and Anticancer Properties : This compound has been studied for its potential as an antiviral and anticancer agent. Its ability to mimic natural nucleosides allows it to interfere with nucleic acid synthesis, which is crucial for viral replication and cancer cell proliferation. Research indicates that it can inhibit specific enzymes involved in these processes, making it a candidate for drug development .

Molecular Biology

- Nucleic Acid Research : 2,6-Diamino-9-(2'-O-methyl-b-D-ribofuranosyl)purine serves as a valuable tool in nucleic acid research. It is utilized as a probe to study enzyme mechanisms and interactions between nucleic acids and proteins. Its incorporation into RNA or DNA can help elucidate the roles of specific sequences and structures in biological systems .

Biochemistry

- Interactions with Nucleic Acids : The compound has been investigated for its interactions with nucleic acids, revealing insights into the mechanisms of action of various enzymes. Its structural similarity to natural nucleotides allows it to participate in biochemical pathways, providing a means to explore enzyme kinetics and substrate specificity .

Pharmaceutical Industry

- Lead Compound for Drug Development : Due to its unique pharmacological properties, this compound is explored as a lead structure for developing new therapeutic agents. Its modifications can be tailored to enhance efficacy and reduce side effects, making it a promising candidate for further investigation .

Synthesis and Production

The synthesis of this compound typically involves several key steps:

- Glycosylation Reaction : The ribofuranosyl moiety is coupled with the purine base using Lewis acid catalysts.

- Amination : Amino groups are introduced at the 2 and 6 positions of the purine ring through amination reactions.

- Purification Techniques : Techniques such as crystallization and chromatography are employed to achieve high purity levels necessary for biological applications .

Case Study 1: Antiviral Activity

Research demonstrated that this compound effectively inhibited viral replication in vitro by integrating into viral RNA, disrupting the replication cycle .

Case Study 2: Cancer Cell Proliferation

A study focused on the compound's effects on cancer cell lines showed significant reduction in cell viability when treated with varying concentrations of the compound, indicating its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 2,6-Diamino-9-(2’-O-methyl-b-D-ribofuranosyl)purine involves its incorporation into nucleic acids, where it interferes with DNA and RNA synthesis. This disruption leads to the inhibition of viral replication and cancer cell proliferation. The compound targets specific enzymes involved in nucleic acid metabolism, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Modifications: Purine Base and Sugar Moieties

2,6-Diamino-9-(β-D-ribofuranosyl)purine (DAPR)

- Structure : Lacks the 2'-O-methyl group, with hydroxyl groups at 2', 3', and 5' positions on the ribose.

- Key Differences: Reduced metabolic stability compared to the 2'-O-methyl analog. Demonstrated low toxicity (non-toxic at 500 mg/kg/day in mice) and serves as a precursor for antiviral derivatives .

- Biological Activity : Moderate antiviral activity; used as a scaffold for functionalization (e.g., azidation at 3') .

2,6-Diamino-9-(2’-deoxy-β-D-ribofuranosyl)purine

- Structure : 2'-Deoxyribose replaces the 2'-O-methyl group.

- Key Differences : Enhanced resistance to ribonucleases but reduced solubility. Synthesized via hydrogenation of azido intermediates using Pd/C .

- Applications : Intermediate for DNA-targeting prodrugs .

2,6-Dichloro-9-(tri-O-acetyl-β-D-ribofuranosyl)purine

- Structure : Chlorine atoms at positions 2 and 6; acetylated ribose.

- Key Differences : Electron-withdrawing chloro groups reduce hydrogen-bonding capacity. Exhibits planar conformation in crystal structures, favoring π-π stacking .

- Biological Activity: Primarily explored for anticancer activity via adenosine receptor antagonism .

Antiviral Derivatives and Functionalization

3'-Azido-2',3'-dideoxy-DAPR (AzddDAPR)

- Structure : 3'-azido and 2',3'-dideoxy modifications on DAPR.

- Key Differences: Increased lipophilicity (log P = 1.2 for β-anomer) enhances membrane permeability.

- Biological Activity : Potent anti-HIV activity (ED50 = 0.3 µM in MT-4 cells), outperforming azidothymidine (AZT) .

2,6-Diamino-9-(β-D-arabinofuranosyl)purine

Glycosylation and Functional Group Interconversion

Cross-Coupling for C-2/C-6 Functionalization

- Furan/Thiophene Conjugates: 2,6-Di-(2-furyl) and 2,6-di-(2-thienyl) analogs synthesized via Sonogashira coupling. These modifications explore regioselective interactions with viral enzymes (e.g., HIV-1 reverse transcriptase) .

Antiviral Potency

| Compound | Target Virus | ED50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| AzddDAPR (β-anomer) | HIV-1 | 0.3 | >100 |

| DAPR | HIV-1 | >10 | N/A |

| 2'-O-methyl analog (predicted) | HIV-1/HCV | N/A | N/A |

Notes: AzddDAPR’s potency is attributed to azide-enhanced lipophilicity and delayed metabolism . The 2'-O-methyl analog is hypothesized to improve pharmacokinetics.

Biological Activity

2,6-Diamino-9-(2'-O-methyl-b-D-ribofuranosyl)purine is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores the compound's biological activity, synthesis, and potential therapeutic applications based on a review of relevant literature.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C₉H₁₃N₆O₄

- Molecular Weight : Approximately 300.2111 g/mol

- IUPAC Name : ({[(2S)-1-(2,6-diamino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate

Antiviral Activity

Research indicates that derivatives of purines, including this compound, exhibit significant antiviral properties. For instance, studies have shown that certain purine analogs can inhibit the replication of viruses such as Herpes Simplex Virus Type 1 (HSV-1), including strains resistant to conventional treatments like acyclovir . The mechanism often involves interference with viral polymerases or incorporation into viral nucleic acids.

Anticancer Potential

The compound also shows promise in cancer therapy. In vitro studies have demonstrated that purine derivatives can induce cytotoxic effects in various cancer cell lines. For example, compounds related to this compound have been tested against human colorectal adenocarcinoma and murine mammary carcinoma cell lines, showcasing substantial inhibitory effects on cell proliferation .

The biological activity of this compound is primarily attributed to its role as a substrate or inhibitor in nucleoside metabolism. It may act by:

- Inhibiting Nucleoside Phosphorylases : This affects the salvage pathways for nucleotide synthesis.

- Interfering with DNA/RNA Synthesis : By mimicking natural nucleotides, it can disrupt the normal replication processes in both viral and cancer cells.

Case Studies and Research Findings

Q & A

Q. What are the common synthetic routes for preparing 2,6-diamino-9-(2'-O-methyl-β-D-ribofuranosyl)purine, and what key reagents are involved?

The synthesis typically involves functionalization of the purine core and ribofuranosyl modification. A two-step process is often employed:

- Step 1 : Methylation of the ribose moiety using methyl iodide (MeI) in dimethylformamide (DMF) with sodium hydride (NaH) as a base at elevated temperatures .

- Step 2 : Introduction of amino groups at the C2 and C6 positions via nucleophilic substitution or catalytic coupling. Palladium catalysts like Pd(PPh₃)₄ are used for cross-coupling reactions with furyl or thienyl substituents, as seen in analogous purine derivatives .

Key reagents include methylating agents (e.g., MeI), transition-metal catalysts, and protecting groups (e.g., acetyl for ribose hydroxyls) to prevent side reactions .

Q. How is the structural integrity of this compound confirmed after synthesis?

Structural validation relies on spectroscopic methods:

- ¹H/¹³C NMR : Chemical shifts for the methylated ribose (e.g., δ ~3.3–3.5 ppm for 2'-O-methyl) and purine protons (e.g., δ ~8.3 ppm for H8) confirm substitution patterns .

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., C₁₁H₁₆N₆O₄, MW 296.28) .

- X-ray Crystallography (if applicable): Resolves absolute stereochemistry of the ribofuranosyl group .

Q. What are the primary research applications of this compound in virology?

This nucleoside analog inhibits viral replication by mimicking natural nucleosides. It incorporates into viral RNA/DNA, causing chain termination. Studies highlight its efficacy against hepatitis C virus (HCV) and DNA viruses, with reduced viral load in cell cultures .

Advanced Research Questions

Q. How do steric and electronic effects of the 2'-O-methyl group influence antiviral activity compared to non-methylated analogs?

The 2'-O-methyl group enhances metabolic stability by resisting ribonucleases, prolonging intracellular half-life. However, steric hindrance may reduce binding affinity to viral polymerases. Comparative studies show methylated analogs exhibit lower IC₅₀ values against HCV than non-methylated counterparts, suggesting a trade-off between stability and target engagement .

Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?

Contradictions often arise from variations in assay conditions or substituent effects. For example:

- Case Study : Divergent antiviral results for 2,6-di-(2-furyl) vs. 2,6-di-(2-thienyl) analogs are attributed to differences in electron-withdrawing/donating properties of the substituents, affecting polymerase binding .

- Methodological Fix : Standardize assays (e.g., consistent cell lines, viral titers) and employ computational modeling (e.g., molecular docking) to rationalize structure-activity relationships .

Q. How can reaction yields be optimized for large-scale synthesis while maintaining purity?

- Catalyst Optimization : Use Pd(PPh₃)₄ at 5–10 mol% to enhance coupling efficiency for C2/C6 functionalization .

- Purification : Silica gel chromatography with chloroform/methanol gradients removes unreacted tin reagents or acetylated byproducts .

- Process Control : Monitor reaction progress via TLC (Rf ~0.45 in toluene/EtOAc) and adjust temperature (85°C for cross-coupling) to minimize decomposition .

Q. What are the implications of conflicting NMR data for ribose conformation in different solvent systems?

Solvent polarity affects ribose puckering (C2'-endo vs. C3'-endo), observed as shifts in ¹H NMR coupling constants (e.g., J1'-2' = 5.6 Hz in CDCl₃ vs. D₂O). Use mixed solvents (e.g., CDCl₃:CD₃OD) or variable-temperature NMR to stabilize preferred conformations for accurate assignment .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.